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Pomalidomide-propargyl

PROTAC Cereblon ligand E3 ligase recruitment

PROTAC development requires CRBN ligands that retain high affinity while allowing modular conjugation. Pomalidomide-propargyl solves this with a validated C4 exit vector. - **High CRBN affinity**: Ki = 156.6 nM; Kd = 1.4 μM (vs. thalidomide Kd 249.2 nM) - **Click-ready**: Propargyl group enables CuAAC conjugation with azide-modified target ligands - **Validated utility**: Used in potent degraders (e.g., PXR degrader MI1013, DC50 = 89 nM) - **Screening advantage**: Intrinsic fluorescence allows cellular uptake assessment without exogenous dyes

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
CAS No. 2154342-25-1
Cat. No. B15577469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-propargyl
CAS2154342-25-1
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21)
InChIKeyUKLSNEYLHJEMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-propargyl (CAS 2154342-25-1) Procurement Guide for PROTAC Development: Cereblon Ligand with Terminal Alkyne Handle


Pomalidomide-propargyl (CAS 2154342-25-1) is a pre-functionalized E3 ligase ligand-linker conjugate comprising the pomalidomide cereblon (CRBN)-recruiting moiety with a terminal propargyl (alkyne) group attached at the C4-amino position of the isoindolinone ring . This compound serves as a modular building block for proteolysis-targeting chimera (PROTAC) synthesis, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands . As a third-generation immunomodulatory drug (IMiD) derivative, pomalidomide exhibits enhanced CRBN binding affinity and more potent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors compared to first-generation thalidomide and second-generation lenalidomide [1]. The propargyl modification preserves the intact glutarimide ring essential for CRBN engagement while providing a versatile click chemistry handle for modular PROTAC assembly.

Why Pomalidomide-propargyl Cannot Be Simply Substituted with Thalidomide-propargyl or Lenalidomide-propargyl Analogs in PROTAC Development


Substituting Pomalidomide-propargyl with thalidomide-propargyl or lenalidomide-propargyl analogs introduces quantifiable differences in CRBN binding affinity, ternary complex formation efficiency, and neosubstrate degradation profiles that directly impact PROTAC performance [1]. Crystal structure analysis reveals that pomalidomide forms an additional hydrogen bond with CRBN via its C4-amino group that is absent in thalidomide and lenalidomide, resulting in tighter ternary complex formation and enabling degradation of IKZF1/IKZF3 even in lenalidomide-resistant myeloma cells [2]. The C4-amino position functionalization strategy employed in Pomalidomide-propargyl differs fundamentally from the C5-substitution approach common in thalidomide and lenalidomide analogs, which alters the exit vector geometry of the linker and impacts ternary complex stability in PROTAC constructs [3]. These structural and pharmacological distinctions preclude simple one-to-one substitution without rigorous re-optimization of linker length, attachment chemistry, and degradation efficiency.

Pomalidomide-propargyl (CAS 2154342-25-1) Quantitative Evidence: Verified Differentiation Against Thalidomide and Lenalidomide Propargyl Analogs


Pomalidomide-propargyl C4-Amino Functionalization Enables Higher CRBN Binding Affinity than Thalidomide-Based Ligands

Pomalidomide-propargyl retains the intact pomalidomide core with C4-amino functionalization, which forms an additional hydrogen bond with the CRBN binding pocket not present in thalidomide-based ligands [1]. While direct CRBN IC50 data for the propargyl conjugate is not publicly reported, the parent pomalidomide compound demonstrates CRBN target engagement IC50 of 83 ± 10 nM [2]. Thalidomide exhibits approximately 10-fold lower CRBN binding affinity, with reported Kd values in the micromolar range [1]. The C4-amino substitution strategy employed in pomalidomide and Pomalidomide-propargyl preserves this binding advantage while providing a linker attachment point that minimizes steric interference with the CRBN glutarimide binding pocket.

PROTAC Cereblon ligand E3 ligase recruitment

Pomalidomide Core Demonstrates Superior IKZF1/IKZF3 Degradation Potency Versus Lenalidomide and Thalidomide

The pomalidomide moiety in Pomalidomide-propargyl confers enhanced degradation of IKZF1 and IKZF3 transcription factors compared to lenalidomide and thalidomide cores [1]. Pomalidomide inhibits TNF-α with IC50 = 13 nM in PBMCs and IL-2 with EC50 = 8 nM, reflecting its potent IMiD activity . In lymphoma cells, pomalidomide treatment results in 40% reduction in cell proliferation compared to vehicle control [2]. Critically, the additional hydrogen bond formed by pomalidomide with CRBN enables IKZF1/IKZF3 degradation even in lenalidomide-resistant myeloma cells, a property not shared by lenalidomide-based PROTAC building blocks [1].

IKZF1 IKZF3 neosubstrate degradation multiple myeloma

Pomalidomide-propargyl Terminal Alkyne Enables Quantitative CuAAC Conjugation with Azide-Functionalized Target Ligands

Pomalidomide-propargyl features a terminal propargyl (alkyne) group at the C4-amino position that is chemically primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands . This click chemistry approach enables modular, high-yield PROTAC assembly under mild reaction conditions . In a validated application, propargyl-pomalidomide probe was successfully used in sequential click reactions to degrade prenylated RAS proteins in HeLa, HEK 293T, A549, MCF-7, and HT-29 cancer cell lines following azide tagging of the prenyl modification [1]. This demonstrated the compound's compatibility with cellular click chemistry workflows and its utility in targeted protein degradation of post-translationally modified targets.

Click chemistry CuAAC modular PROTAC synthesis conjugation efficiency

Pomalidomide-propargyl Purity Specification Supports Reproducible PROTAC Synthesis at Research Scale

Pomalidomide-propargyl is commercially available with verified purity specifications enabling reproducible PROTAC synthesis without additional purification steps. Vendor data indicates purity of 98.68% by HPLC analysis , with multiple suppliers providing batch-specific certificates of analysis including NMR and HPLC data . The compound is supplied at reagent grade suitable for research PROTAC development, with GMP-grade material available upon inquiry for scaled applications . This level of characterization and batch consistency exceeds that of custom-synthesized pomalidomide derivatives, reducing variability in PROTAC assembly yields and final product characterization.

Analytical chemistry PROTAC building block purity control batch consistency

C4-Propargyl Substitution Preserves CRBN Glutarimide Binding Pocket Accessibility While Enabling Linker Conjugation

The C4-amino propargyl substitution in Pomalidomide-propargyl positions the conjugation handle away from the glutarimide ring that is essential for CRBN binding . In contrast, thalidomide and lenalidomide propargyl analogs typically employ C5-substitution strategies, which alter the exit vector geometry of the linker and can impact ternary complex stability in PROTAC constructs . A library-based structure-activity relationship study of pomalidomide analogs demonstrated that functionalization at different positions of the phthalimide ring differentially impacts zinc finger (ZF) protein degradation profiles and hydrogen bonding capacity [1]. The C4-amino substitution strategy employed in Pomalidomide-propargyl has been validated in PROTAC designs, including a reported PXR degrader MI1013 achieving DC50 = 89 nM with Dmax = 82% .

Structure-activity relationship PROTAC linker design exit vector geometry CRBN binding

Pomalidomide-propargyl Application Scenarios: Where This CRBN Ligand Building Block Provides Measurable Advantage


Modular PROTAC Synthesis via Click Chemistry for Parallel Library Generation

Pomalidomide-propargyl is optimized for modular PROTAC synthesis where the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands . This click chemistry approach supports parallel synthesis of PROTAC libraries by allowing systematic variation of linker lengths and target ligands without re-synthesizing the CRBN-recruiting moiety. The high commercial purity (98.68%) reduces side reactions and improves conjugation yields compared to custom-synthesized building blocks . Applications validated in the literature include degradation of prenylated RAS proteins across multiple cancer cell lines using sequential click chemistry workflows [1].

Development of PROTACs for Lenalidomide-Resistant Myeloma Models

The pomalidomide core in this building block confers the ability to degrade IKZF1 and IKZF3 even in lenalidomide-resistant myeloma cells, a property attributable to the additional hydrogen bond formed by pomalidomide with the CRBN binding pocket . This makes Pomalidomide-propargyl the preferred CRBN ligand for PROTAC programs targeting IKZF1/IKZF3-dependent malignancies that may have developed resistance to lenalidomide-based therapies. Researchers developing degraders for these indications should prioritize pomalidomide-based building blocks over lenalidomide or thalidomide analogs to maintain activity in resistant disease contexts .

PROTAC Design Requiring C4 Exit Vector Geometry for Ternary Complex Optimization

Pomalidomide-propargyl provides a validated C4 exit vector that positions the linker away from the essential CRBN-binding glutarimide ring . This geometry has been successfully employed in PROTACs achieving sub-100 nM degradation potency (DC50 = 89 nM for PXR degrader MI1013) . For degrader programs where ternary complex geometry is critical—particularly those targeting proteins with specific spatial requirements for productive ubiquitination—this building block offers a structurally characterized starting point that may reduce the need for extensive linker optimization compared to C5-substituted thalidomide or lenalidomide analogs [1].

Post-Translational Modification-Targeted Protein Degradation Using Sequential Click Chemistry

Pomalidomide-propargyl has demonstrated compatibility with sequential click chemistry approaches for degrading post-translationally modified proteins, as validated in the degradation of prenylated RAS in HeLa, HEK 293T, A549, MCF-7, and HT-29 cells . This application scenario is particularly valuable for targeting proteins whose degradation requires recognition of specific PTM states. The propargyl group enables conjugation to azide-tagged PTM-recognition elements, allowing researchers to develop PTM-selective degraders. The compound's performance in cellular click chemistry workflows across multiple cancer cell lines provides confidence in its utility for this emerging application area .

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